

Technical Guide: Biological Activity & Therapeutic Potential of Pyrazole Amine Compounds

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Compound of Interest

Compound Name:	1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine
CAS No.:	442850-72-8
Cat. No.:	B1340129

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Executive Summary

This technical guide provides a comprehensive analysis of pyrazole amine (aminopyrazole) compounds, a privileged scaffold in modern medicinal chemistry. Distinguished by their amphoteric nature and hydrogen-bonding capabilities, these compounds serve as critical bioisosteres for the purine ring of ATP, making them potent kinase inhibitors in oncology. Beyond cancer, this guide explores their efficacy in modulating inflammatory pathways (COX-2/LOX inhibition) and their emerging role in antimicrobial therapeutics. The content details Structure-Activity Relationships (SAR), validated synthesis protocols, and specific biological assay methodologies.

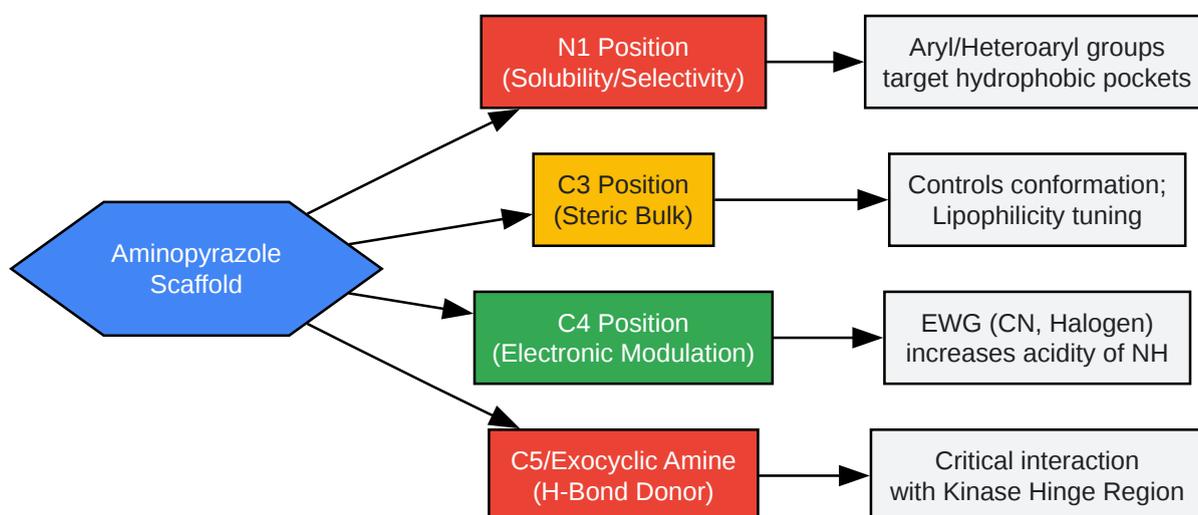
Part 1: The Aminopyrazole Pharmacophore[1] Structural Characteristics & Tautomerism

The aminopyrazole core consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an exocyclic amine group. Its versatility stems from annular tautomerism, where the hydrogen atom oscillates between N1 and N2. This equilibrium is critical for biological interaction, as it allows the molecule to adapt to different protein binding pockets.

- 3-Aminopyrazole vs. 5-Aminopyrazole: While chemically related via tautomerism, the substitution pattern at N1 locks the structure into a specific regioisomer, distinctively altering the steric and electronic landscape.
- Hydrogen Bonding: The exocyclic amine acts as a hydrogen bond donor, while the ring nitrogens can act as acceptors (N2) or donors (N1-H). This "Donor-Acceptor" motif is the structural basis for its high affinity for the hinge region of kinase enzymes.

Graphviz Visualization: Pharmacophore SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing aminopyrazole derivatives.



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Caption: SAR map detailing the functional impact of substitutions at key positions on the aminopyrazole ring.

Part 2: Therapeutic Mechanisms of Action

Oncology: Kinase Inhibition

The most commercially successful application of pyrazole amines is in the inhibition of protein kinases (e.g., Janus Kinases (JAK), Aurora Kinases, and BCR-ABL).

- Mechanism: The aminopyrazole moiety mimics the adenine ring of ATP. It binds competitively to the ATP-binding pocket of the kinase.[1]
- Hinge Binding: The exocyclic amine (donor) and the pyrazole N2 (acceptor) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region.
- Selectivity: Selectivity is achieved via the "Gatekeeper" residue interactions, modulated by substituents at the C3 and N1 positions.

Representative Drugs:

- Ruxolitinib: A JAK1/2 inhibitor where the pyrazole ring is central to hinge binding.[2]
- Avapritinib: Targets KIT and PDGFRA mutations; utilizes a fused pyrazole scaffold.
- Crizotinib: An ALK/ROS1 inhibitor containing a pyrazole amine motif.[3]

Inflammation: COX-2 and LOX Inhibition

Aminopyrazoles serve as bioisosteres for the pharmacophores found in traditional NSAIDs.

- COX-2 Selectivity: The bulky aryl substitution often found at N1 allows the molecule to fit into the larger hydrophobic side pocket of COX-2, which is absent in COX-1, thereby reducing gastric side effects.
- Dual Inhibition: Some derivatives (e.g., Tepoxalin) inhibit both COX and 5-Lipoxygenase (5-LOX), blocking the production of both prostaglandins and leukotrienes.

Part 3: Experimental Protocols

Synthesis: One-Pot Green Synthesis of 5-Aminopyrazole-4-carbonitriles

This protocol utilizes a multicomponent reaction (MCR) favored for its high atom economy and environmental safety.

Reagents:

- Aryl aldehyde (1.0 mmol)[4]
- Malononitrile (1.0 mmol)
- Phenylhydrazine (1.0 mmol)
- Catalyst: Fe₃O₄@SiO₂ nanoparticles (or basic catalyst like Et₃N for standard synthesis)
- Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

- Preparation: In a 50 mL round-bottom flask, dissolve the aryl aldehyde and malononitrile in 5 mL of Ethanol/Water. Stir for 5 minutes at Room Temperature (RT).
- Condensation: Add phenylhydrazine and the catalyst (10 mol%) to the mixture.
- Reaction: Reflux the mixture at 80°C for 2-4 hours. Monitor progress via Thin Layer Chromatography (TLC) using n-Hexane:Ethyl Acetate (7:3).
- Work-up: Cool the reaction mixture to RT. The product usually precipitates.
- Purification: Filter the solid. Wash with cold ethanol (2x5 mL) and recrystallize from hot ethanol to yield pure 5-aminopyrazole-4-carbonitrile.
- Validation: Confirm structure via ¹H NMR (presence of NH₂ singlet around 6.0-7.0 ppm) and IR (CN stretch at ~2200 cm⁻¹).

Biological Assay: Kinase Inhibition (ADP-Glo™ Platform)

This assay quantifies the kinase activity by measuring the ADP generated during the phosphorylation reaction.

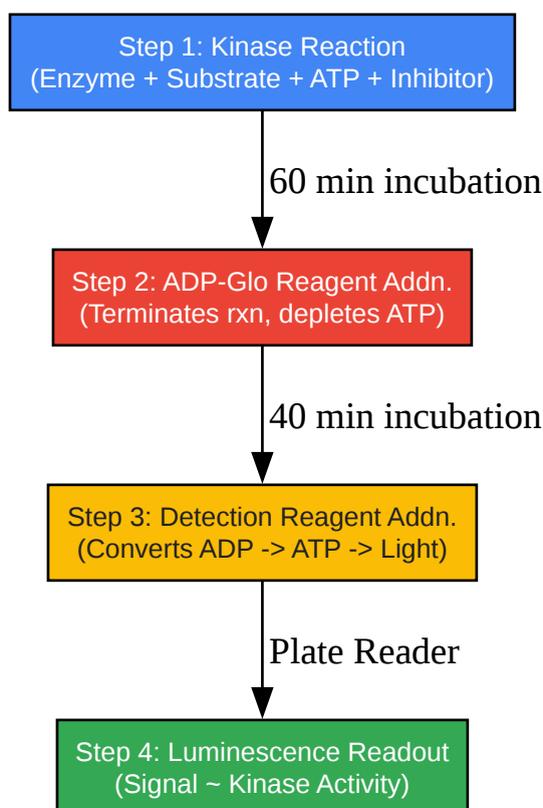
Workflow:

- Enzyme Reaction: Incubate the kinase (e.g., JAK2, 2 ng/μL), substrate (Poly Glu:Tyr), ATP (10 μM), and the Pyrazole Amine test compound (serial dilutions) in kinase buffer for 60

minutes at RT.

- ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
- Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate light.
- Measurement: Measure luminescence using a plate reader. The light signal is directly proportional to kinase activity.
- Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Compound] to calculate IC50.

Graphviz Visualization: Kinase Assay Workflow



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Caption: Workflow for the ADP-Glo Kinase Inhibition Assay used to validate pyrazole amine potency.

Part 4: Comparative Data Analysis

The following table summarizes the biological activity of key pyrazole amine derivatives against specific targets, derived from recent literature [1, 3].

Compound Class	Primary Target	IC50 / Ki	Mechanism	Clinical Status
Ruxolitinib	JAK1 / JAK2	3.3 nM / 2.8 nM	ATP-Competitive	FDA Approved (Myelofibrosis)
Asciminib	BCR-ABL	0.5 nM	Allosteric (Myristoyl pocket)	FDA Approved (CML)
AT7519	CDK1 / CDK2	< 50 nM	ATP-Competitive	Clinical Trials (Solid Tumors)
5-Amino-4-CN-Pyrazole	EGFR	~1.2 µM	ATP-Competitive	Preclinical (Lead Compound)
Tepoxalin	COX-1 / COX-2	1.1 µM / 0.15 µM	Dual Inhibitor	Veterinary Approved

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